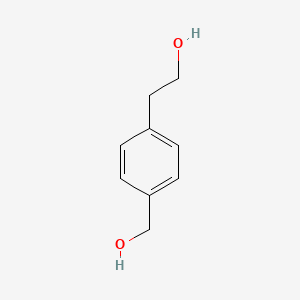

2-(4-(Hydroxymethyl)phenyl)ethanol

Descripción

Structure and Properties 2-(4-(Hydroxymethyl)phenyl)ethanol is a phenyl-substituted ethanol derivative featuring a hydroxymethyl (-CH₂OH) group at the para position of the benzene ring. Its molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol. The compound combines the hydrophilicity of the hydroxymethyl and ethanol moieties, making it moderately polar.

Potential Applications Though specific biological data for this compound is lacking, structurally similar compounds exhibit antimicrobial and antioxidant activities.

Propiedades

IUPAC Name |

2-[4-(hydroxymethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,10-11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYDLFCWCDMSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625554 | |

| Record name | 2-[4-(Hydroxymethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4866-85-7 | |

| Record name | 2-[4-(Hydroxymethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-(Hydroxymethyl)phenyl)ethanol involves the reduction of 4-(Hydroxymethyl)phenylacetic acid. The reaction is typically carried out using a borane-dimethyl sulfide complex in tetrahydrofuran (THF) under an inert atmosphere. The reaction mixture is cooled to 0°C, and the borane complex is added, causing effervescence. The reaction is maintained at 0°C for three hours, followed by quenching with hydrochloric acid and extraction with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(Hydroxymethyl)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: 4-(Carboxymethyl)phenylacetic acid or 4-(Formylmethyl)phenylacetic acid.

Reduction: Various alcohol derivatives depending on the reducing agent and conditions.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

2-(4-(Hydroxymethyl)phenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-(4-(Hydroxymethyl)phenyl)ethanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The phenyl ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A comparative analysis of 2-(4-(hydroxymethyl)phenyl)ethanol and structurally related compounds is provided below:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Position and Bioactivity The ortho-hydroxymethyl derivative (2-(2-(hydroxymethyl)phenyl)ethanol) exhibits broad-spectrum antibacterial activity due to enhanced steric accessibility of the hydroxymethyl group . In contrast, the para-hydroxymethyl analog (target compound) may display distinct interactions due to reduced steric hindrance. Tyrosol (para-OH) is a natural antioxidant found in olive oil, emphasizing the role of hydroxyl groups in radical scavenging .

Aminoethoxy derivatives (e.g., 2-[4-(2-aminoethoxy)phenyl]ethanol) isolated from fungi suggest niche biochemical roles in microbial systems .

Synthetic Pathways Isocoumarin reduction is a versatile method for synthesizing hydroxymethylphenylethanol derivatives . Glucose-mediated dimerization (as in 1,2-bis(4-(hydroxymethyl)phenyl)diazene oxide) offers a green chemistry approach for complex structures .

Notes

Data Limitations Direct experimental data for this compound (e.g., crystallographic or pharmacological studies) are absent in the provided evidence. Inferences are drawn from structurally analogous compounds.

Substituent Sensitivity Minor structural changes (e.g., ortho vs. para substitution) significantly alter physicochemical and biological properties.

Research Opportunities Further studies on the target compound’s synthesis, crystallography (using tools like SHELXL ), and bioactivity are warranted to bridge existing knowledge gaps.

Actividad Biológica

2-(4-(Hydroxymethyl)phenyl)ethanol, also known as 4-hydroxymethylphenylethanol, is an aromatic alcohol characterized by a hydroxymethyl group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and biochemistry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : This compound has been identified as possessing significant antioxidant capabilities, which can help mitigate oxidative stress in biological systems.

- Anticancer Activity : Preliminary studies suggest that derivatives of phenylethanol, including this compound, may have potential anticancer effects. For instance, related compounds have shown the ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models .

- Anti-inflammatory Effects : Some studies indicate that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Antimicrobial Activity : There is evidence suggesting that compounds structurally similar to this compound exhibit antimicrobial properties against various pathogens.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-(3-(Hydroxymethyl)phenyl)ethanol | 4866-86-8 | 1.00 | Hydroxymethyl group at the meta position |

| 2-Phenylethanol | 60-12-8 | 0.95 | Lacks hydroxymethyl group; more commonly used |

| (3-Ethyl-5-methylphenyl)methanol | 244080-18-0 | 0.95 | Contains ethyl and methyl substituents on the ring |

| 3-(Hydroxymethyl)phenylacetone | 768-59-2 | 0.95 | Acetone moiety alters reactivity and properties |

The positioning of the hydroxymethyl group in this compound contributes significantly to its specific properties and potential applications.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including the DPPH radical scavenging assay. Results indicate a strong ability to neutralize free radicals, suggesting potential applications in food preservation and health supplements.

Anticancer Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HL-60 (leukemia), and HepG2 (hepatoma). The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Antimicrobial Efficacy

Research has shown that related phenylethanol derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against resistant strains, highlighting the potential for development into novel antimicrobial agents .

Q & A

Q. How to resolve discrepancies in reported antimicrobial efficacy across studies?

- Strain Variability : Test compound against clinical isolates (e.g., methicillin-resistant S. aureus) alongside reference strains. Differences in efflux pump expression may explain MIC variations (e.g., 25 vs. 50 µg/mL) .

- Assay Conditions : Compare broth microdilution (CLSI guidelines) vs. agar diffusion results. Oxygenation levels in broth assays can alter bacterial growth rates, impacting MIC readings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.